molecular formula C20H32O2 B1231832 Dictyol E CAS No. 62858-25-7

Dictyol E

Cat. No.: B1231832
CAS No.: 62858-25-7
M. Wt: 304.5 g/mol
InChI Key: WSCIOJNUJRINER-BJKADDSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of Dictyol E typically involves organic solvents. A common method includes the use of a mixture of dichloromethane and methanol in a 2:1 ratio, which has been found to effectively extract lipophilic secondary metabolites from Dictyota species . The stability of this compound is maintained under various storage conditions, making it relatively easy to handle during extraction and purification .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the extraction from natural sources, specifically brown algae. Research is ongoing to develop more efficient synthetic routes that could potentially allow for industrial-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Dictyol E undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of this compound.

Comparison with Similar Compounds

Dictyol E is part of a larger group of diterpenoids found in Dictyota species. Similar compounds include:

  • Pachydictyol A
  • Dictyol B acetate
  • Dictyodial

Uniqueness: this compound is unique due to its specific bioactive properties and its role in the chemical defense mechanisms of brown algae .

Properties

CAS No.

62858-25-7

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3aS,4S,5R,8aR)-5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol

InChI

InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3/t16-,17+,18+,19+,20?/m0/s1

InChI Key

WSCIOJNUJRINER-BJKADDSPSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]1[C@@H]([C@@H](CCC2=C)C(C)(CCC=C(C)C)O)O

SMILES

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O

Canonical SMILES

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O

Synonyms

dictyol E

Origin of Product

United States

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